Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-9(13)6-10(14)5-8/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWVSZHCSYPIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC1C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199942-73-8 | |
| Record name | tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Bicyclic Scaffold Formation
The bicyclic 6-azabicyclo[3.2.1]octane framework is typically constructed via cycloaddition reactions such as the Diels-Alder reaction, followed by reduction and cyclization steps. This sequence allows the formation of the rigid bicyclic structure essential for the compound's biological and chemical properties.
- Diels-Alder Reaction: A hetero-Diels-Alder reaction between a suitable diene (e.g., cyclopentadiene) and an imine or related precursor forms the bicyclic core with high stereoselectivity. The imine can be generated from condensation of aldehydes or glyoxylates with amines.
- Reduction and Cyclization: Subsequent hydrogenation and intramolecular cyclization steps convert the initial adduct into the azabicyclo[3.2.1]octane core.
This approach is supported by literature on related bicyclic amino acid esters and azabicyclic compounds, which use similar cycloaddition-based strategies for core assembly.
Introduction of the Amino Group at the 3-Position
The 3-amino substituent is introduced either by direct amination of a precursor hydroxyl group or by substitution reactions on a suitable intermediate.
- From Hydroxyl Precursors: Starting from tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate, the hydroxyl group can be converted to an amino group through nucleophilic substitution reactions using amination reagents under controlled conditions.
- Direct Amination: Alternatively, reductive amination of a corresponding ketone or aldehyde precursor at the 3-position can provide the amino functionality.
These transformations often require protection of sensitive groups and carefully optimized reaction conditions to preserve the bicyclic framework integrity.
Esterification with tert-Butyl Group
The carboxyl group at the 6-position is esterified with tert-butyl alcohol to form the tert-butyl ester, which serves as a protecting group enhancing compound stability during synthesis.
- Acid-Catalyzed Esterification: Typically, the carboxylic acid intermediate is treated with tert-butyl alcohol in the presence of acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to afford the tert-butyl ester.
- Use of Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is commonly employed to protect the amino group during synthesis, facilitating selective reactions at other sites.
Industrial methods optimize these steps for scalability using continuous flow reactors and automated purification to achieve high yield and purity.
Representative Synthetic Route Summary
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Hetero-Diels-Alder | Glyoxylate-derived imine + cyclopentadiene | Reflux in benzene | Bicyclic azabicyclo[3.2.1]octane core | High stereoselectivity, forms bicyclic core |
| 2 | Hydrogenation | Diels-Alder adduct | H2, Pd/C catalyst | Saturated bicyclic intermediate | Removes double bonds, stabilizes structure |
| 3 | Amination/Substitution | Hydroxyl intermediate | Amination reagents (e.g., NH3, amines) | 3-Amino substituted bicyclic compound | Conversion of hydroxyl to amino group |
| 4 | Esterification | Carboxylic acid intermediate | tert-Butyl alcohol, acid catalyst | Tert-butyl ester of 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate | Protects carboxyl group, improves stability |
Industrial and Laboratory Scale Considerations
- Optimization: Industrial synthesis often involves optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield while minimizing by-products.
- Purification: Techniques such as silica gel chromatography and recrystallization are employed to isolate pure stereoisomers and remove impurities.
- Continuous Flow Chemistry: Adoption of continuous flow reactors enhances reproducibility, safety, and scalability in industrial production.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Common Reagents/Conditions | Outcome/Transformation |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Hydroxyl to ketone or aldehyde |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Ester to alcohol, double bond saturation |
| Substitution | Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3) | Conversion of hydroxyl to halides or amines |
These reactions are useful in intermediate steps for functional group transformations during the synthesis of tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate.
Summary of Research Findings
- The bicyclic core is efficiently constructed via hetero-Diels-Alder cycloaddition followed by hydrogenation.
- Amino group introduction at the 3-position is achieved via substitution or reductive amination of hydroxyl or carbonyl intermediates.
- The tert-butyl ester serves as a protective group, introduced via acid-catalyzed esterification.
- Industrial processes emphasize continuous flow and automated synthesis for scalability.
- Purification and stereoselective control are critical for obtaining the desired compound with high purity.
Chemical Reactions Analysis
Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate has been investigated for its potential therapeutic applications, particularly in neuropharmacology:
- Neurotransmitter Modulation : Studies indicate that this compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition. Its structure allows it to modulate the activity of enzymes and receptors involved in neurological functions, potentially leading to new treatments for disorders such as depression or anxiety .
- Drug Development : The compound's ability to influence biological pathways makes it a candidate for further development into pharmaceuticals targeting specific neurological conditions. Its unique bicyclic structure enhances its binding affinity to biological targets compared to linear molecules .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block:
- Reactivity : The compound can undergo various chemical reactions, including nucleophilic substitutions and reductions, utilizing reagents like lithium aluminum hydride or potassium permanganate . This versatility makes it useful in synthesizing more complex organic molecules.
- Synthesis Pathways : Common synthetic routes involve multi-step processes that incorporate the compound into larger frameworks, facilitating the development of novel compounds with desired properties .
Case Studies and Research Findings
Research studies have explored the interactions of this compound with various biological targets:
- Enzyme Interaction Studies : Investigations into enzyme kinetics have shown that this compound can modulate enzyme activities, which is crucial for understanding its mechanism of action in therapeutic contexts .
- Biological Activity Profiles : Various studies have documented the compound's effects on cell signaling pathways, indicating potential applications in treating diseases linked to dysregulated signaling .
Mechanism of Action
The mechanism of action of Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. its bicyclic structure allows it to interact with biological molecules in a unique manner, potentially leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of azabicyclo compounds allows for tailored applications in organic synthesis. Below is a comparative analysis of tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate with five analogous derivatives:
Structural and Functional Differences
Key Findings
Functional Group Impact: The 3-amino group in the parent compound enables amide bond formation and participation in Michael additions, whereas the 3-oxo variant (CID 15521278) serves as a ketone precursor for reductive amination or Grignard reactions . The 5-formyl derivative (CAS 2193058-60-3) introduces aldehyde reactivity, making it suitable for Schiff base formation or click chemistry . The 3,6-diaza analog (CAS 194032-49-0) exhibits increased basicity due to the additional nitrogen, enhancing its utility in coordination chemistry .
Molecular Weight and Solubility: The parent compound (MW 226.32) is lighter than the 5-formyl derivative (MW 239.30), which may influence solubility in non-polar solvents . The 6-hydroxy-3-oxo derivative (CAS 2166677-03-6) has higher polarity due to the hydroxyl group, improving aqueous solubility for biological assays .
Synthetic Utility :
- The 3-oxo and 5-formyl derivatives are preferred for further functionalization, while the 3,6-diaza compound is used in salt forms (e.g., hydrochloride, CAS 1523571-18-7) to improve crystallinity in drug formulations .
Biological Activity
Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 226.29 g/mol
- CAS Number : 208837-83-6
This compound primarily acts as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial strains. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics, thereby restoring their antibacterial activity against resistant strains.
Target Enzymes
- β-lactamase Enzymes : Inhibition leads to increased susceptibility of bacteria to β-lactam antibiotics.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to enhance the effectiveness of existing antibiotics makes it a candidate for further development in combating antibiotic resistance.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antibacterial effects | Demonstrated significant inhibition of E. coli growth when combined with ampicillin. |
| Study 2 | Assess β-lactamase inhibition | Showed effective binding to the active site of β-lactamase, preventing antibiotic degradation. |
| Study 3 | Pharmacokinetic analysis | Indicated favorable absorption and distribution profiles in vivo, suggesting potential for oral administration. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests efficient absorption and distribution within biological systems. Studies indicate that the compound maintains stability under physiological conditions, which is crucial for its therapeutic application.
Q & A
Q. What are the established synthetic routes for tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate?
The synthesis typically involves two primary strategies:
- Enantioselective bicyclic scaffold construction : Starting from acyclic precursors with predefined stereochemical information, this method employs stereocontrolled cyclization to form the 6-azabicyclo[3.2.1]octane core. Yields range from 60–70% with >95% purity .
- Desymmetrization of tropinone derivatives : Achiral tropinone derivatives undergo selective functionalization to introduce the amino and tert-butyl ester groups. This approach achieves ~55% yield but requires rigorous purification to isolate the desired enantiomer .
Q. Key Reaction Conditions :
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: Low temperatures (0–5°C) for improved selectivity.
- Reagents: Tert-butyl chloroformate for carboxylate group introduction .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR verify the bicyclic framework and substituent positions (e.g., tert-butyl, amino groups).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (CHNO, MW 226.32) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Auxiliaries : Use of chiral catalysts (e.g., organocatalysts) in cyclization steps to enforce stereochemical control .
- Chromatographic Resolution : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) separates enantiomers post-synthesis.
- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to improve yield and purity .
Data Contradiction Note : Conflicting enantiomer ratios reported in literature (e.g., 90:10 vs. 85:15) may arise from solvent polarity effects during crystallization. Validate via circular dichroism (CD) spectroscopy .
Q. What methodologies resolve discrepancies in reported biological activity data?
Discrepancies in IC values (e.g., anti-inflammatory vs. neuropharmacological assays) can be addressed via:
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., NAAA) and cell-based assays (e.g., dopamine uptake inhibition) .
- Dose-Response Curves : Use standardized protocols (e.g., fixed incubation times, controlled pH) to minimize variability.
- Computational Modeling : Molecular docking studies rationalize target selectivity (e.g., preferential binding to muscarinic vs. dopaminergic receptors) .
Q. What analytical techniques characterize its stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., degradation above 150°C).
- High-Performance Liquid Chromatography (HPLC) : Monitor hydrolytic stability in aqueous buffers (pH 2–9) .
- Kinetic Studies : Track degradation products (e.g., tert-butanol, bicyclic amines) under accelerated storage conditions (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
